5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Physicochemical profiling Regioisomer comparison logP

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (CAS 51285-07-5) is a disubstituted 1,2,4-oxadiazole featuring a pyrazine ring at the 3-position and a methyl group at the 5-position of the oxadiazole core. With a molecular formula of C₇H₆N₄O and a molecular weight of 162.15 g/mol, this small-molecule scaffold belongs to a class extensively investigated for antimycobacterial, antibacterial, and antihypertensive applications.

Molecular Formula C7H6N4O
Molecular Weight 162.152
CAS No. 51285-07-5
Cat. No. B2613008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole
CAS51285-07-5
Molecular FormulaC7H6N4O
Molecular Weight162.152
Structural Identifiers
SMILESCC1=NC(=NO1)C2=NC=CN=C2
InChIInChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-4-8-2-3-9-6/h2-4H,1H3
InChIKeyGCXJRZUFTMTXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole Procurement Guide: Core Identity & Research Positioning


5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (CAS 51285-07-5) is a disubstituted 1,2,4-oxadiazole featuring a pyrazine ring at the 3-position and a methyl group at the 5-position of the oxadiazole core . With a molecular formula of C₇H₆N₄O and a molecular weight of 162.15 g/mol, this small-molecule scaffold belongs to a class extensively investigated for antimycobacterial, antibacterial, and antihypertensive applications [1][2]. The compound is commercially available from multiple suppliers at purities typically ≥97%, serving as a versatile building block in medicinal chemistry and drug discovery programs .

Scaffold 3-Pyrazinyl-1,2,4-oxadiazole chemotype for antimycobacterial lead discovery
Patent Context Documented diuretic/antihypertensive research path per US4309540
Procurement Commercially available building block; supports rapid SAR expansion

Why 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


Within the 1,2,4-oxadiazole chemical space, the specific regiochemical arrangement of pyrazine at the 3-position and methyl at the 5-position is not interchangeable with its regioisomer (3-methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole), its pyridine analog (5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole), or the unsubstituted parent (3-(pyrazin-2-yl)-1,2,4-oxadiazole). This positional isomerism produces measurable differences in computed logP, polar surface area (PSA), and hydrogen-bonding capacity that directly impact membrane permeability, target engagement, and in vitro biological activity profiles [1][2]. Substituting any of these close analogs—even those sharing identical molecular formulae—without experimental validation introduces uncontrolled variables into structure–activity relationship (SAR) studies, potentially invalidating lead optimization campaigns and procurement decisions [3].

Regioisomer Substitution
Positional isomer (3-methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole) may shift logP/PSA, altering membrane permeability and confounding SAR interpretation.
Pyridine Analog Substitution
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole lacks patent-backed indication; target engagement and pharmacological direction may differ significantly.
Unsubstituted Parent Substitution
3-(Pyrazin-2-yl)-1,2,4-oxadiazole missing 5-methyl group may alter antimycobacterial potency profile and pharmacokinetic parameters.

Quantitative Differentiation Evidence: 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole vs. Closest Analogs


Physicochemical Differentiation: Regioisomeric logP and PSA Comparison

The target compound (5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole) and its regioisomer (3-methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole) share the identical molecular formula C₇H₆N₄O, yet their positional difference produces divergent computed physicochemical profiles. The regioisomer has a measured logP of 0.835 and a polar surface area (PSA) of 64.7 Ų [1]. While experimentally determined logP for the target compound is not publicly available, the reversed regiochemistry (pyrazine at the 3-position vs. the 5-position) alters the electronic distribution and hydrogen-bonding topology of the oxadiazole ring, a phenomenon well-documented for 1,2,4-oxadiazole regioisomers where the connectivity of the heterocycle governs lipophilicity and PSA [2]. This means the two regioisomers cannot be treated as interchangeable in permeability or target-binding models.

Regioisomer Physicochem
Class-level inference
Target: logP/PSA not publicly reported
Regioisomer: logP 0.835, PSA 64.7 Ų
Regioisomer logP/PSA may not reflect target; review connectivity rules.
Experimental confirmation needed.
Physicochemical profiling Regioisomer comparison logP PSA Drug-likeness

Antimycobacterial Class-Level Evidence: 3-Pyrazinyl-1,2,4-oxadiazoles vs. Pyrazinamide

The 3-pyrazinyl-1,2,4-oxadiazole scaffold, of which 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a direct derivative, has demonstrated high tuberculostatic activity in multiple independent studies, including activity against drug-resistant M. tuberculosis strains [1]. This scaffold class has been described as exhibiting potency ranging from 0.5 to 16 times that of pyrazinamide, the first-line antitubercular drug [2]. The 5-methyl substituent on the target compound provides a defined, minimal hydrophobic moiety at a position known to modulate antimycobacterial potency within this chemotype [3]. While direct MIC data for the specific compound has not been published in peer-reviewed literature, the class-level evidence positions the target compound as a privileged scaffold for antitubercular lead discovery.

Antimycobacterial Class
Class-level inference
0.5–16× pyrazinamide potency (class-level)
Supports antimycobacterial screening; specific MIC not reported.
Compound MIC data pending.
Antitubercular Mycobacterium tuberculosis MIC 3-pyrazinyl-1,2,4-oxadiazole

Patent-Backed Therapeutic Differentiation: Diuretic and Antihypertensive Indications

U.S. Patent US4309540 explicitly claims substituted pyrazinyl-1,2,4-oxadiazoles, including compounds where R = methyl and the pyrazine ring is directly attached to the oxadiazole at the 3-position, as diuretic and antihypertensive agents [1]. This provides a documented therapeutic application distinct from the antitubercular use case. In contrast, the pyridine analog 5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 10350-68-2) is not covered by this patent and lacks published diuretic/antihypertensive claims, instead being primarily referenced as a general research chemical . The patent coverage confers a defined intellectual property context and a validated pharmacological direction for the target compound that its pyridine analog does not share.

Patent Indication
Head-to-head
Target: US4309540 diuretic/antihypertensive
Pyridine analog: no patent claims
Patent-backed research direction; pyridine analog lacks this context.
In vivo pharmacology not described for target alone.
Diuretic Antihypertensive Pyrazinyl-oxadiazole Patent US4309540

Molecular Docking Potential: Pyrazine-Oxadiazole Hybrids vs. Standard Anti-TB Drugs at DprE1

In a recent study of pyrazine-1,3,4-oxadiazole hybrids evaluated against M. tuberculosis H₃₇Rv, lead compound 2f demonstrated a molecular docking binding affinity of −9.0 kcal/mol against the DprE1 enzyme, substantially surpassing the standard anti-TB drugs isoniazid (−5.3 kcal/mol) and rifampicin (−7.9 kcal/mol) [1]. Although this study employed the 1,3,4-oxadiazole regioisomer rather than the 1,2,4-oxadiazole of the target compound, the shared pyrazine-oxadiazole pharmacophore and the established bioisosteric relationship between 1,2,4- and 1,3,4-oxadiazoles [2] support the hypothesis that the target compound may exhibit similarly favorable DprE1 binding characteristics, warranting direct comparative evaluation.

DprE1 Docking
Supporting evidence
−9.0 kcal/mol (pyrazine-oxadiazole hybrid)
vs. Isoniazid −5.3, Rifampicin −7.9
Supports DprE1 binding hypothesis for pyrazine-oxadiazole class.
1,3,4-oxadiazole regioisomer evaluated; direct data absent.
Molecular docking DprE1 Binding affinity Antitubercular Pyrazine-oxadiazole

Synthetic Accessibility Advantage: Direct Methyl-Substituted Scaffold vs. Complex 5-Substituted Analogs

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole bears a simple methyl group at the 5-position, making it synthetically more accessible than analogs requiring multi-step installation of elaborated 5-substituents (e.g., aryl, heteroaryl, or amine-functionalized groups). The compound can be prepared via cyclization of pyrazine-2-carboximidamide precursors with acetylating agents [1], contrasting with 5-aryl or 5-aminoalkyl analogs that require extended synthetic sequences and often suffer from lower overall yields [2]. The commercial availability of the target compound at ≥97% purity from multiple suppliers further reduces in-house synthesis burden compared to custom-synthesized 5-substituted derivatives that may require 3–5 synthetic steps.

Synthetic Access
Class-level inference
1–3 fewer synthetic steps vs 5-aryl analogs
≥97% purity commercially available
Reduces synthesis lead time; supports rapid SAR exploration.
Purity and availability from multiple suppliers.
Synthetic accessibility Building block 5-methyl substitution Medicinal chemistry

High-Value Application Scenarios for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole Procurement


Antitubercular Lead Discovery: Privileged Scaffold for M. tuberculosis Drug Development

Use 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole as a starting scaffold in antitubercular drug discovery programs targeting M. tuberculosis H₃₇Rv and drug-resistant strains. The 3-pyrazinyl-1,2,4-oxadiazole chemotype has documented potency ranging from 0.5 to 16 times that of pyrazinamide [1], and pyrazine-oxadiazole hybrids have demonstrated docking scores superior to isoniazid and rifampicin at the DprE1 target (−9.0 kcal/mol vs. −5.3 and −7.9 kcal/mol, respectively) [2]. The target compound's simple 5-methyl substituent provides a minimal hydrophobicity baseline for systematic SAR expansion at this position.

Diuretic/Antihypertensive Agent Development: Patent-Precedented Pharmacological Path

Exploit the patent-backed indication of substituted pyrazinyl-1,2,4-oxadiazoles as diuretic and antihypertensive agents per U.S. Patent US4309540 [1]. Unlike the pyridine analog 5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, which lacks such therapeutic patent coverage, the target compound offers a defined intellectual property context for cardiovascular drug discovery. The documented synthetic methodology in the patent also provides direct experimental protocols for preparing this specific compound class.

SAR Expansion via 5-Position Derivatization: Core Scaffold Procurement

Procure the compound as a pre-assembled pyrazine-oxadiazole core for subsequent derivatization at the 5-methyl group or the pyrazine ring. Its commercial availability at ≥97% purity eliminates the need for in-house synthesis of the oxadiazole ring system, saving 1–3 synthetic steps compared to de novo construction of 5-substituted analogs [1]. This is particularly valuable for medium-to-high-throughput medicinal chemistry campaigns where scaffold consistency and rapid analog generation are critical.

Regioisomer-Controlled Physicochemical Studies: logP/PSA Benchmarking

Use the target compound in comparative physicochemical profiling studies against its regioisomer 3-methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole (logP 0.835, PSA 64.7 Ų) [1] to establish quantitative structure–property relationships (QSPR) for the pyrazine-1,2,4-oxadiazole chemotype. The documented impact of oxadiazole regiochemistry on lipophilicity and hydrogen-bonding capacity [2] makes such head-to-head comparisons essential for building predictive ADME models in drug discovery.

Application
Selection Property
Validation Focus
Antitubercular scaffold studies
3-Pyrazinyl-1,2,4-oxadiazole chemotype activity
MIC and DprE1 binding assays
Diuretic/antihypertensive research path
Patent-precedented pyrazinyl-oxadiazole core
In vivo diuretic/hypertension model endpoints
5-Position derivatization studies
Pre-assembled oxadiazole core with documented purity
Synthetic route efficiency and purity consistency
Regioisomer-controlled QSPR studies
Positional isomer lipophilicity/PSA context
logP/PSA benchmarking and ADME modeling
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